molecular formula C19H19ClN2O B11998801 9-Chloro-2-phenyl-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Chloro-2-phenyl-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11998801
M. Wt: 326.8 g/mol
InChI Key: NPPONDPRBOWTBX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-CL-4-ISOPROPYL-2-PHENYL-1,9B-DIHYDRO-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, isopropyl halides, and phenylboronic acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the compound’s complex structure. Techniques such as chromatography and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

8-CL-4-ISOPROPYL-2-PHENYL-1,9B-DIHYDRO-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

8-CL-4-ISOPROPYL-2-PHENYL-1,9B-DIHYDRO-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-CL-4-ISOPROPYL-2-PHENYL-1,9B-DIHYDRO-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-CL-4-ISOPROPYL-2-PHENYL-1,9B-DIHYDRO-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H19ClN2O

Molecular Weight

326.8 g/mol

IUPAC Name

9-chloro-2-phenyl-5-propan-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C19H19ClN2O/c1-12(2)19-22-17(15-10-14(20)8-9-18(15)23-19)11-16(21-22)13-6-4-3-5-7-13/h3-10,12,17,19H,11H2,1-2H3

InChI Key

NPPONDPRBOWTBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1N2C(CC(=N2)C3=CC=CC=C3)C4=C(O1)C=CC(=C4)Cl

Origin of Product

United States

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